

magnetic properties of Tris(ethylenediamine)cobalt(III) compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(ethylenediamine)cobalt(III)*

Cat. No.: *B086008*

[Get Quote](#)

An In-depth Technical Guide on the Magnetic Properties of **Tris(ethylenediamine)cobalt(III)** Compounds

Introduction

The **tris(ethylenediamine)cobalt(III)** cation, $[\text{Co}(\text{en})_3]^{3+}$, is a classic coordination complex that has played a significant role in the development of coordination chemistry.^[1] First described by Alfred Werner, its stability, stereochemistry, and distinct physical properties have made it a subject of extensive study.^{[1][2]} This technical guide provides a comprehensive overview of the magnetic properties of **tris(ethylenediamine)cobalt(III)** compounds, focusing on the theoretical underpinnings of its behavior, quantitative magnetic data, and the experimental protocols used for its characterization. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the magnetochemistry of coordination compounds.

The central cobalt ion in this complex is in the +3 oxidation state, and it is coordinated by three bidentate ethylenediamine (en) ligands, resulting in an octahedral geometry.^{[1][3]} The magnetic properties of this complex are a direct consequence of the d-electron configuration of the Co(III) ion and its interaction with the surrounding ligands.

Theoretical Framework: Crystal Field Theory and Electronic Configuration

The magnetic behavior of $[\text{Co}(\text{en})_3]^{3+}$ is accurately explained by Crystal Field Theory (CFT).[\[4\]](#) [\[5\]](#) This theory models the interaction between the central metal ion and the surrounding ligands as a purely electrostatic phenomenon.[\[6\]](#)

2.1 Electronic Configuration of Cobalt(III)

The cobalt atom has an electronic configuration of $[\text{Ar}] 3\text{d}^7 4\text{s}^2$. To form the cobalt(III) ion, Co^{3+} , the atom loses three electrons, resulting in a d^6 electronic configuration: $[\text{Ar}] 3\text{d}^6$.[\[7\]](#) In an isolated, gaseous ion, the five 3d orbitals are degenerate (have the same energy).

2.2 d-Orbital Splitting in an Octahedral Field

When six ligands are arranged octahedrally around the central Co^{3+} ion, the degeneracy of the d-orbitals is lifted. The ligands create an electrostatic field that repels the electrons in the d-orbitals.[\[5\]](#)[\[8\]](#)

- The $\text{d}(x^2-y^2)$ and $\text{d}(z^2)$ orbitals, which point directly towards the ligands (e_g set), experience greater repulsion and are raised in energy.
- The $\text{d}(\text{xy})$, $\text{d}(\text{xz})$, and $\text{d}(\text{yz})$ orbitals, which are located between the axes (t_{2g} set), experience less repulsion and are lowered in energy.[\[6\]](#)

The energy difference between the e_g and t_{2g} sets is known as the crystal field splitting energy (Δo).

2.3 Low-Spin Configuration and Diamagnetism

The magnitude of Δo is determined by the nature of the ligands. Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. Ethylenediamine (en) is a strong-field ligand, meaning it causes a large splitting (Δo).[\[3\]](#)[\[4\]](#)

For a d^6 ion like Co^{3+} , the six d-electrons can be arranged in two possible ways:

- High-Spin: If Δo is small (weak-field ligand), electrons will occupy the higher energy e_g orbitals before pairing in the lower energy t_{2g} orbitals to minimize electron-electron repulsion. This results in a $\text{t}_{2\text{g}}^4 \text{e}_{\text{g}}^2$ configuration with four unpaired electrons, leading to paramagnetism.[\[9\]](#)

- Low-Spin: If Δ_O is large (strong-field ligand), the energy cost of placing electrons in the high-energy e_g orbitals is greater than the energy required to pair them in the t_{2g} orbitals. Consequently, all six electrons will occupy the t_{2g} orbitals, resulting in a $t_{2g}^6 e_g^0$ configuration with no unpaired electrons.[4][6]

Since ethylenediamine is a strong-field ligand, $[\text{Co}(\text{en})_3]^{3+}$ adopts the low-spin configuration.[3][4][7] With no unpaired electrons, the complex is diamagnetic, meaning it is not attracted to a magnetic field.[4][10]

Caption: d-orbital splitting for Co(III) in a strong octahedral field.

Quantitative Magnetic Properties

The magnetic properties of a substance are typically quantified by its magnetic susceptibility (χ) and effective magnetic moment (μ_{eff}).

- Diamagnetic substances have a small, negative magnetic susceptibility and an effective magnetic moment of 0 Bohr Magnetons (B.M.).
- Paramagnetic substances have a positive magnetic susceptibility and a non-zero magnetic moment, which can be estimated using the spin-only formula: $\mu_{\text{so}} = \sqrt{[n(n+2)]}$ B.M., where 'n' is the number of unpaired electrons.[9]

The table below summarizes the theoretical and observed magnetic properties of **tris(ethylenediamine)cobalt(III)** chloride and provides a comparison with a typical high-spin Co(III) complex, hexafluorocobaltate(III).

Compound	Co	d- Electron Count	Ligand Field	Spin State	Electro n Config uration	Unpair ed Electro ns (n)	Magne tic Behavi or	Effecti ve Magne tic Mome nt (μ_{eff}) [B.M.]
	Oxidation State							
[Co(en) ₃]Cl ₃	+3	d ⁶	Strong	Low-Spin	t _{2g} ⁶ e _g ⁰	0	Diamagnetic	0[10]
K ₃ [CoF ₆] (for comparison)	+3	d ⁶	Weak	High-Spin	t _{2g} ⁴ e _g ²	4	Paramagnetic	~5.3[8]

Experimental Protocol: Magnetic Susceptibility Measurement

While various methods exist, the Gouy method is a common and historically significant technique for determining the magnetic susceptibility of solid samples.[9][11]

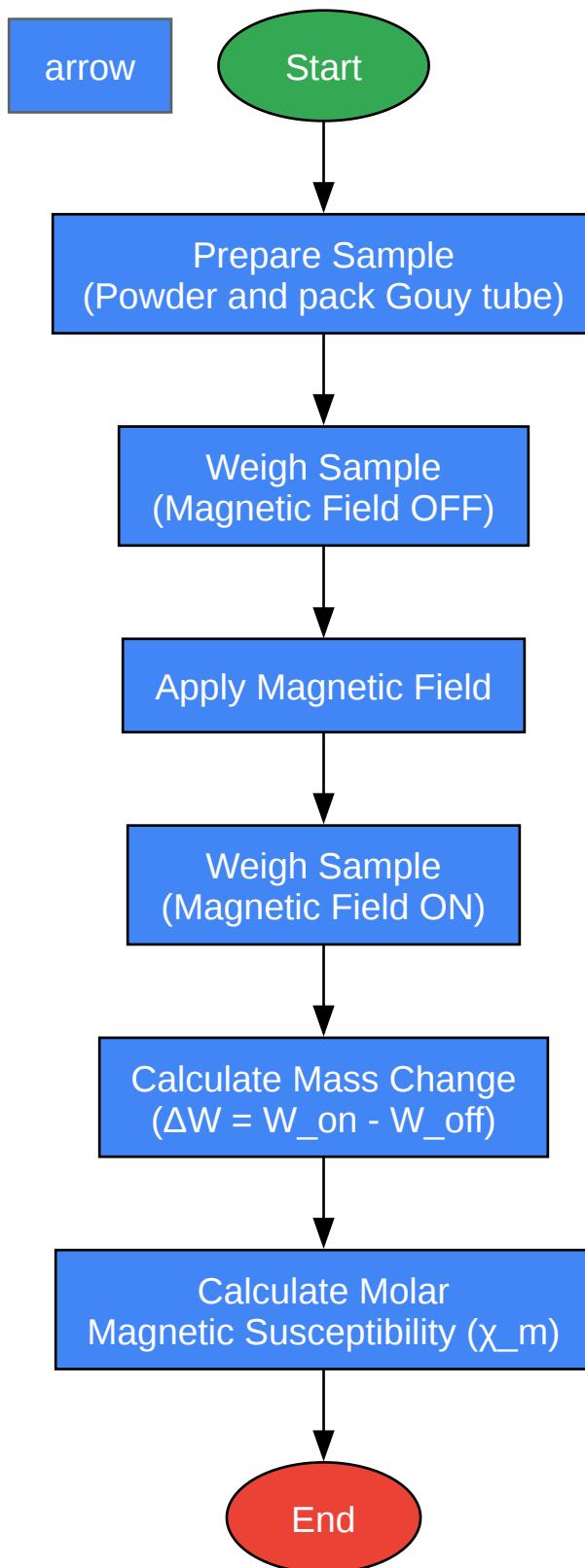
Objective: To experimentally determine the magnetic susceptibility of a powdered solid sample of a **tris(ethylenediamine)cobalt(III)** salt.

Apparatus:

- Gouy Balance (analytical balance and a strong electromagnet)
- Gouy tube (a long, cylindrical sample tube)
- Calibrant with known magnetic susceptibility (e.g., HgCo(SCN)₄)

Methodology:

- Sample Preparation:


- The **tris(ethylenediamine)cobalt(III)** salt is finely powdered to ensure homogeneous packing.
- The Gouy tube is weighed empty.
- The powdered sample is carefully packed into the tube to a specific, uniform height. It is crucial to avoid air gaps.
- The filled tube is weighed to determine the mass of the sample.

• Measurement:

- The Gouy tube is suspended from the balance so that its bottom end is positioned in the center of the magnetic field, while the top end is in a region of negligible field strength.
- The apparent mass of the sample is recorded with the electromagnet turned OFF (W_{off}).
- The electromagnet is turned ON to its maximum, stable field strength.
- The new apparent mass of the sample is recorded with the field ON (W_{on}).
- For a diamagnetic sample like $[\text{Co}(\text{en})_3]\text{Cl}_3$, the sample will be slightly repelled by the field, resulting in a small decrease in apparent mass ($W_{\text{on}} < W_{\text{off}}$).

• Calculation:

- The change in mass ($\Delta W = W_{\text{on}} - W_{\text{off}}$) is used to calculate the gram magnetic susceptibility (χ_g) of the sample.
- The molar magnetic susceptibility (χ_m) is then calculated by multiplying χ_g by the molar mass of the compound.
- Corrections are applied to account for the diamagnetism of the constituent atoms (Pascal's constants) to obtain the corrected molar susceptibility.
- For a purely diamagnetic substance, the final corrected susceptibility will be negative.

[Click to download full resolution via product page](#)

Caption: Workflow for the Gouy method of magnetic susceptibility measurement.

Conclusion

Tris(ethylenediamine)cobalt(III) compounds are archetypal examples of diamagnetic coordination complexes. Their magnetic properties are a direct result of the Co(III) ion's d^6 electron configuration in a strong octahedral ligand field. The strong-field nature of the ethylenediamine ligands induces a large d-orbital splitting, forcing all six d-electrons to pair in the lower-energy t_{2g} orbitals. This low-spin $t_{2g}^6 e_g^0$ configuration leaves no unpaired electrons, resulting in a magnetic moment of zero and classic diamagnetic behavior. This understanding, rooted in Crystal Field Theory, is fundamental for researchers in chemistry and related sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]
- 3. quora.com [quora.com]
- 4. brainly.com [brainly.com]
- 5. Crystal field theory - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. An octahedral complex of Co+3 is diamagnetic The hybridisation class 11 chemistry CBSE [vedantu.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. benchchem.com [benchchem.com]
- 10. Diamagnetic ($\mu=0$) complexes of cobalt(III) such as $\left[\text{Co}\right]$ [askfilo.com]
- 11. Magnetic Susceptibility of Coordination Compounds in the General Chemistry Laboratory [article.sapub.org]
- To cite this document: BenchChem. [magnetic properties of Tris(ethylenediamine)cobalt(III) compounds]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b086008#magnetic-properties-of-tris-ethylenediamine-cobalt-iii-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com